molecular formula C21H24N2O3S B2429887 4-((1-(2-(benzylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one CAS No. 2034387-18-1

4-((1-(2-(benzylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one

Cat. No. B2429887
CAS RN: 2034387-18-1
M. Wt: 384.49
InChI Key: BPHWZFVHGPAPEW-UHFFFAOYSA-N
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Description

4-((1-(2-(benzylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Molecular Modeling

The chemical compound 4-((1-(2-(benzylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one, due to its structural features, may have potential applications in enzyme inhibition studies. Its beta-lactam and thioether moieties could interact with enzymes such as human leukocyte elastase, which is significant in inflammatory processes. Research on similar structures has revealed that altering the side chains and stereochemistry can significantly impact enzyme binding and inhibition. These compounds can serve as a basis for developing new therapeutics targeting enzyme-related diseases by inhibiting enzyme function or modulating enzyme activity. Studies like those conducted by Finke et al. (1995) on beta-lactam inhibitors showcase the importance of stereochemistry and side-chain variations in enhancing enzyme inhibition and providing a model for understanding the interaction between such compounds and enzymes (Finke et al., 1995).

Antimicrobial and Antifungal Activities

Compounds with azetidinone cores, similar to the one , have been explored for their antimicrobial and antifungal activities. The presence of a beta-lactam ring is a characteristic feature of many antibiotics, such as penicillins, which disrupt bacterial cell wall synthesis. The structural analogs of these compounds have been synthesized and tested against a variety of pathogens, showing promising activities. For instance, research by Arnoldi et al. (1990) demonstrated that 4-aryloxy and 4-arylthio azetidin-2-ones exhibit antifungal activity, particularly against Phycomycetes, suggesting that such compounds could be potential candidates for developing new antifungal agents (Arnoldi et al., 1990).

Synthesis and Drug Development

The compound also presents an interesting case for synthetic chemistry, offering a platform for developing novel synthetic routes and methodologies. For example, ultrasound-assisted synthesis, as explored by Nimbalkar et al. (2018), provides an eco-friendly and efficient approach to synthesizing azetidinone derivatives, which could be applied to the synthesis of this compound. Such techniques not only improve reaction yields and reduce reaction times but also align with the principles of green chemistry by minimizing the use of hazardous solvents and energy consumption (Nimbalkar et al., 2018).

properties

IUPAC Name

4-[1-(2-benzylsulfanylacetyl)azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-15-9-18(10-20(24)23(15)17-7-8-17)26-19-11-22(12-19)21(25)14-27-13-16-5-3-2-4-6-16/h2-6,9-10,17,19H,7-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHWZFVHGPAPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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